Para-Substituted Pyridinylmethanethiol Achieves Fastest Disulfide-Bond Formation in Oxidative Protein Folding Assays
In a systematic study of constitutional isomers, para-substituted pyridinylmethanethiol (4-pyridinemethanethiol) demonstrated the fastest disulfide-bond formation of client proteins, affording the native form most efficiently compared to ortho- and meta-substituted isomers [1]. The study further revealed that N-methylation of the para-isomer drastically increased thiol acidity and oxidizability, enabling native protein folding in over 70% yield with only 1-equivalent loading—a level of semi-enzymatic activity not achieved by the other isomers [1].
| Evidence Dimension | Rate of disulfide-bond formation / protein folding efficiency |
|---|---|
| Target Compound Data | Fastest disulfide-bond formation among isomers; >70% native form yield with 1‑equivalent loading after N‑methylation |
| Comparator Or Baseline | ortho- and meta-substituted pyridinylmethanethiols (2- and 3-pyridinemethanethiol) |
| Quantified Difference | Qualitative ranking: para > meta > ortho in folding promotion efficiency; para-isomer uniquely achieves semi‑enzymatic activity at 1‑equivalent loading |
| Conditions | In vitro oxidative protein folding assay using client proteins; 1‑equivalent loading of N‑methylated thiol compounds |
Why This Matters
For laboratories developing in vitro protein folding protocols or manufacturing disulfide‑rich biopharmaceuticals (e.g., insulin), the para‑isomer’s superior folding acceleration translates to higher yields and reduced reagent consumption, offering a clear procurement advantage over the 2‑ or 3‑isomers.
- [1] Okada, S., Matsusaki, M., Arai, K., Hidaka, Y., Inaba, K., Okumura, M., & Muraoka, T. (2023). Semi-enzymatic acceleration of oxidative protein folding by N‑methylated heteroaromatic thiols. Chemical Science, 14(28), 7630–7636. https://doi.org/10.1039/d3sc01540h View Source
